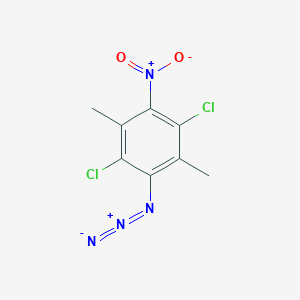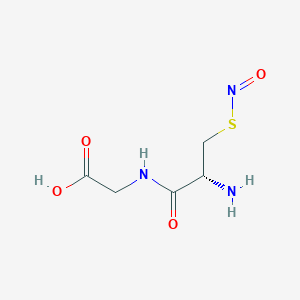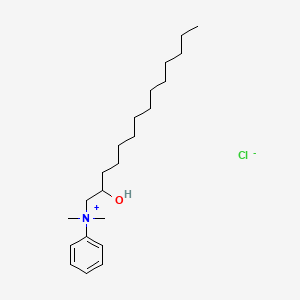![molecular formula C9H16O4 B14285749 [(2-Methylpropanoyl)oxy]methyl butanoate CAS No. 137373-55-8](/img/structure/B14285749.png)
[(2-Methylpropanoyl)oxy]methyl butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-Methylpropanoyl)oxy]methyl butanoate is an ester compound, characterized by its pleasant fruity odor. Esters are widely known for their distinctive fragrances and are commonly found in nature, particularly in fruits and flowers . This compound is a derivative of butanoic acid and 2-methylpropanoic acid, making it a part of the larger family of esters.
Preparation Methods
Synthetic Routes and Reaction Conditions
The most versatile method for preparing esters like [(2-Methylpropanoyl)oxy]methyl butanoate is through nucleophilic acyl substitution. This involves reacting an acid chloride with an alcohol. Acid anhydrides and carboxylic acids can also react with alcohols to form esters, but these reactions are typically limited to the formation of simple esters .
Industrial Production Methods
Industrially, esters are often produced via Fischer esterification, which involves heating a carboxylic acid with an alcohol in the presence of an acid catalyst. This method is widely used due to its simplicity and efficiency in producing a variety of esters .
Chemical Reactions Analysis
Types of Reactions
Esters like [(2-Methylpropanoyl)oxy]methyl butanoate undergo several types of chemical reactions, including:
Hydrolysis: Breaking down the ester into its corresponding acid and alcohol under acidic or basic conditions.
Reduction: Reducing the ester to an alcohol using reagents like lithium aluminum hydride.
Transesterification: Exchanging the organic group of an ester with the organic group of an alcohol.
Common Reagents and Conditions
Hydrolysis: Typically involves water and an acid or base catalyst.
Reduction: Commonly uses lithium aluminum hydride (LiAlH4).
Transesterification: Often employs an alcohol and an acid or base catalyst.
Major Products
Hydrolysis: Produces the corresponding carboxylic acid and alcohol.
Reduction: Yields the corresponding alcohol.
Transesterification: Results in a different ester and alcohol.
Scientific Research Applications
[(2-Methylpropanoyl)oxy]methyl butanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action for esters like [(2-Methylpropanoyl)oxy]methyl butanoate typically involves nucleophilic attack on the carbonyl carbon. This can lead to various reactions such as hydrolysis, where water acts as the nucleophile, or reduction, where a hydride donor like LiAlH4 is the nucleophile . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
Methyl butanoate: Another ester with a fruity odor, commonly found in nature.
Ethyl acetate: Widely used as a solvent and in the production of perfumes and flavorings.
Isopropyl butanoate: Known for its pleasant odor and used in similar applications as [(2-Methylpropanoyl)oxy]methyl butanoate.
Uniqueness
This compound is unique due to its specific combination of butanoic acid and 2-methylpropanoic acid, which gives it distinct chemical properties and applications. Its synthesis and reactions are well-studied, making it a valuable compound in both academic and industrial research .
Properties
CAS No. |
137373-55-8 |
|---|---|
Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2-methylpropanoyloxymethyl butanoate |
InChI |
InChI=1S/C9H16O4/c1-4-5-8(10)12-6-13-9(11)7(2)3/h7H,4-6H2,1-3H3 |
InChI Key |
WMCYKCQZUHWYSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCOC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Piperidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14285667.png)
![Pyridine, 4-[2-(triphenylstannyl)ethyl]-](/img/structure/B14285668.png)



![2-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}anthracene-9,10-dione](/img/structure/B14285698.png)
![2-[(2-Methylidenecyclopropyl)methoxy]oxane](/img/structure/B14285706.png)
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-2-methyl-3,6-diphenyl-](/img/structure/B14285719.png)

![(2R)-2-[(Hexadecyloxy)methyl]-3-methoxypropan-1-ol](/img/structure/B14285728.png)


![Spiro[2H-indole-2,2'-piperidin]-6'-one, 1,3-dihydro-1,3,3-trimethyl-](/img/structure/B14285761.png)

